N'-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide
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Overview
Description
N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of an indene-1,3-dione moiety and a benzohydrazide group
Scientific Research Applications
N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 1,3-indandione and benzohydrazide. The reaction is usually carried out in an ethanol medium under reflux conditions. The reaction can be represented as follows:
1,3-indandione+benzohydrazide→N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-methylbenzohydrazide
- N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-chlorobenzohydrazide
Uniqueness
N’-[(1Z)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indene-1,3-dione moiety and benzohydrazide group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,15H,1H3,(H,20,23)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUDRKASGXNRHW-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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